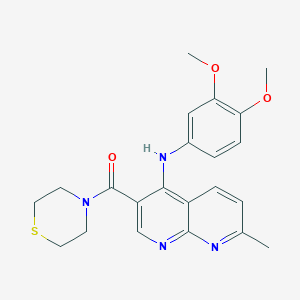

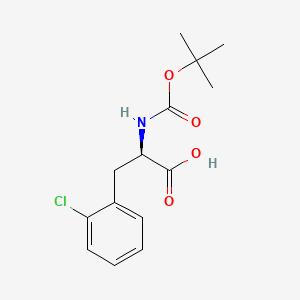

![molecular formula C12H8ClN3O3 B2508088 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 303986-46-1](/img/structure/B2508088.png)

2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile" is a chemical entity that appears to be related to various imidazolidinyl derivatives, which are of interest due to their potential biological activities and applications in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of imidazolidinyl derivatives can involve multiple steps and starting materials. For instance, the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines is achieved through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, yielding moderate to good yields . Similarly, 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones are synthesized using an electrogenerated base (EGB) from acetonitrile, which is then reacted with benzylamines, carbon disulfide (CS2), and isocyanates . These methods highlight the versatility of imidazolidinyl derivatives' synthesis, which may be applicable to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was confirmed by IR, 1H NMR, and 13C NMR spectra, and X-ray analysis . Similarly, the structure of 1-Acetyl-6-(4-chlorobenzylidene)-2,3,5,6-tetrahydroimidazo[2,1-b]imidazole-3,5-dione was determined using MS, 1H- and 13C-NMR, and X-ray analysis, supplemented by semiempirical quantum chemistry calculations . These techniques are likely to be useful in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of imidazolidinyl derivatives can vary depending on their substitution patterns and the presence of reactive functional groups. The paper discussing the synthesis of 1-Acetyl-6-(4-chlorobenzylidene)-2,3,5,6-tetrahydroimidazo[2,1-b]imidazole-3,5-dione also examines its stability and reactivity toward nucleophilic attack . This suggests that similar compounds, including "this compound", may also exhibit interesting reactivity profiles that could be explored for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinyl derivatives can be influenced by their molecular structures. For instance, the compound 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one was found to be an efficient fluorescent probe for mercury ions, indicating that the electronic properties of these compounds can be fine-tuned for specific applications . The properties such as solubility, melting point, and stability of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Scientific Research Applications

Synthesis and Biological Activity

- A study by Sbei et al. (2015) describes the synthesis of 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones, highlighting the use of electrogenerated base (EGB) in acetonitrile, which may be relevant to the synthesis of compounds like 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (Sbei et al., 2015).

- The work of Byun et al. (1995) explores the synthesis of N-heterocyclic compounds including imidazolidines, which may offer insights into methods applicable to similar compounds (Byun et al., 1995).

Chemical Transformations and Applications

- Ram et al. (2002) discuss the synthesis of imidazo[1,2-a]pyridines, which involves the transformation of related imidazolidinyl compounds, potentially providing context for the chemical behavior of this compound (Ram et al., 2002).

- Hiyama et al. (1973) describe the reaction of N-alkoxycarbonylaziridines with nitriles, which may offer insights into the reactivity of this compound in similar chemical environments (Hiyama et al., 1973).

Potential Medicinal Applications

- Ghandi et al. (2006) synthesized new imidazolidine derivatives, which could be similar in structure to this compound. They studied these compounds for their potential biological activities, which might provide insights into possible applications of similar compounds (Ghandi et al., 2006).

Electrochemistry and Photophysical Studies

- Yanilkin et al. (1991) examined the electrochemical reduction of imidazolidine derivatives in acetonitrile, which could be relevant for understanding the electrochemical properties of compounds like this compound (Yanilkin et al., 1991).

- Shao et al. (2011) reported on the synthesis of imidazo[1,2-a]pyridine derivatives, including studies on their fluorescent properties. This might offer insights into photophysical applications of structurally similar compounds (Shao et al., 2011).

Miscellaneous Applications

- Husain et al. (2015) focused on the synthesis of substituted-imidazolidine derivatives for potential anti-inflammatory and analgesic applications. This research could provide context for the therapeutic applications of related compounds (Husain et al., 2015).

properties

IUPAC Name |

2-[3-[(3-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-9-3-1-2-8(6-9)7-16-11(18)10(17)15(5-4-14)12(16)19/h1-3,6H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBGTLNVLPPHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

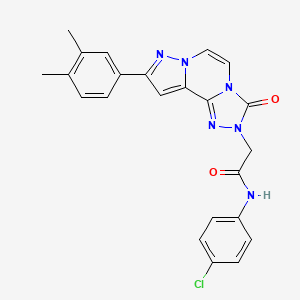

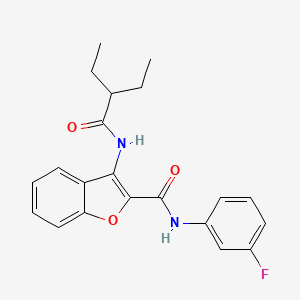

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

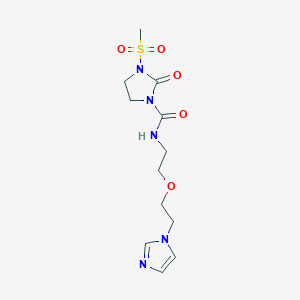

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

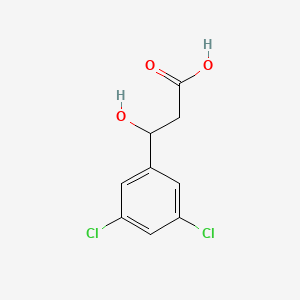

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

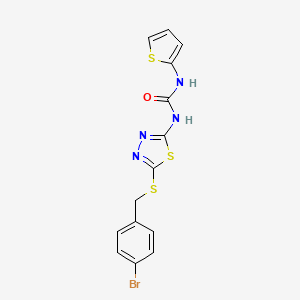

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

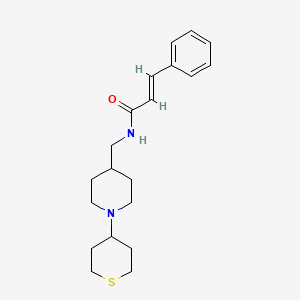

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)